molecular formula C14H12O4 B5699286 [4-Hydroxy-3-(hydroxymethyl)phenyl] benzoate

[4-Hydroxy-3-(hydroxymethyl)phenyl] benzoate

Cat. No.: B5699286
M. Wt: 244.24 g/mol
InChI Key: OCZPHMSJVDFWIC-UHFFFAOYSA-N
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Description

[4-Hydroxy-3-(hydroxymethyl)phenyl] benzoate is an organic compound that features a phenyl ring substituted with hydroxy and hydroxymethyl groups, and a benzoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [4-Hydroxy-3-(hydroxymethyl)phenyl] benzoate can be achieved through several methods. One common approach involves the esterification of [4-Hydroxy-3-(hydroxymethyl)phenyl] methanol with benzoic acid. This reaction typically requires a catalyst such as sulfuric acid and is carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of green chemistry principles, such as employing environmentally benign solvents and catalysts, is also considered to minimize the environmental impact.

Chemical Reactions Analysis

Types of Reactions

[4-Hydroxy-3-(hydroxymethyl)phenyl] benzoate undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.

    Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

    Substitution: The hydroxy group can participate in nucleophilic substitution reactions, forming ethers or esters.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: [4-Hydroxy-3-(carboxymethyl)phenyl] benzoate.

    Reduction: [4-Hydroxy-3-(hydroxymethyl)phenyl] benzyl alcohol.

    Substitution: [4-Alkoxy-3-(hydroxymethyl)phenyl] benzoate.

Scientific Research Applications

[4-Hydroxy-3-(hydroxymethyl)phenyl] benzoate has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its reactive functional groups.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antioxidant activities.

    Industry: Utilized in the production of polymers and as an intermediate in the manufacture of pharmaceuticals.

Mechanism of Action

The mechanism of action of [4-Hydroxy-3-(hydroxymethyl)phenyl] benzoate involves its interaction with various molecular targets. The hydroxy and hydroxymethyl groups can form hydrogen bonds with biological macromolecules, influencing their structure and function. Additionally, the benzoate ester can undergo hydrolysis, releasing benzoic acid, which has known antimicrobial properties.

Comparison with Similar Compounds

Similar Compounds

  • [4-Hydroxy-3-(methoxymethyl)phenyl] benzoate
  • [4-Hydroxy-3-(ethoxymethyl)phenyl] benzoate
  • [4-Hydroxy-3-(propoxymethyl)phenyl] benzoate

Uniqueness

[4-Hydroxy-3-(hydroxymethyl)phenyl] benzoate is unique due to the presence of both hydroxy and hydroxymethyl groups on the phenyl ring, which confer distinct chemical reactivity and biological activity. This combination of functional groups allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes.

Properties

IUPAC Name

[4-hydroxy-3-(hydroxymethyl)phenyl] benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12O4/c15-9-11-8-12(6-7-13(11)16)18-14(17)10-4-2-1-3-5-10/h1-8,15-16H,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCZPHMSJVDFWIC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)OC2=CC(=C(C=C2)O)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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